molecular formula C14H15IO B6212199 2-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran CAS No. 2758004-89-4

2-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran

Cat. No.: B6212199
CAS No.: 2758004-89-4
M. Wt: 326.2
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Description

2-({3-iodobicyclo[111]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran is a complex organic compound characterized by its unique bicyclic structure and the presence of an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran typically involves multiple steps. One common approach starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the iodine atom and the benzofuran moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory procedures with appropriate modifications could be a potential approach for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The iodine atom in the compound makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The iodine atom may play a crucial role in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-({3-bromobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran
  • 2-({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran

Uniqueness

The presence of the iodine atom in 2-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran distinguishes it from its bromine and chlorine analogs. Iodine’s larger atomic radius and different electronic properties can lead to variations in reactivity and biological activity, making this compound unique in its class.

Properties

CAS No.

2758004-89-4

Molecular Formula

C14H15IO

Molecular Weight

326.2

Purity

95

Origin of Product

United States

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